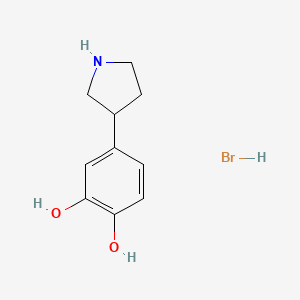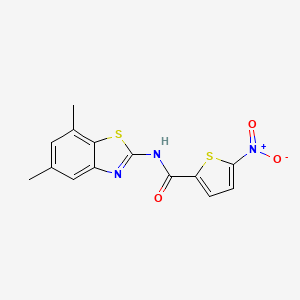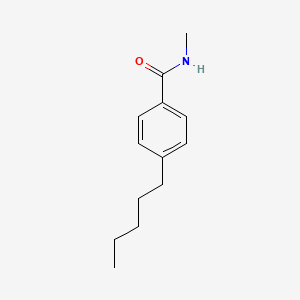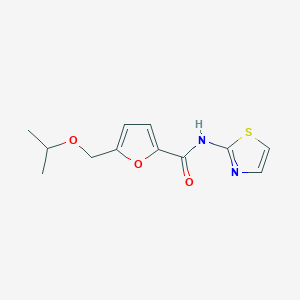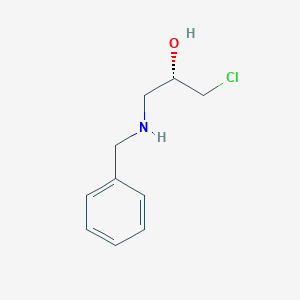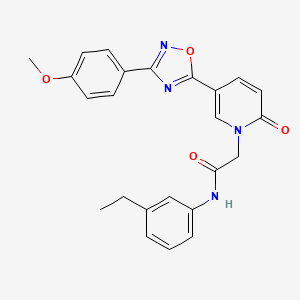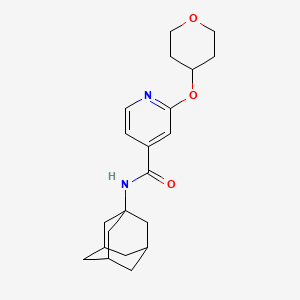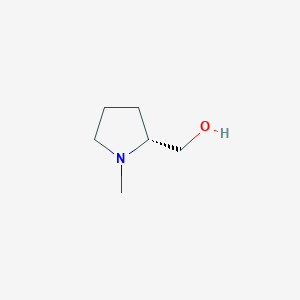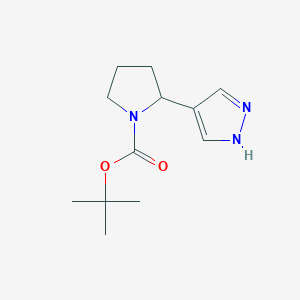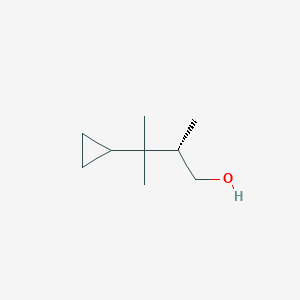
(2S)-3-Cyclopropyl-2,3-dimethylbutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-Cyclopropyl-2,3-dimethylbutan-1-ol is a chiral compound with the chemical formula C10H20O. It is commonly referred to as CPDMB and is used in scientific research as a chiral building block for the synthesis of various pharmaceuticals and agrochemicals. The compound has a cyclopropyl group attached to a tertiary carbon, which makes it a valuable intermediate in organic synthesis.
作用機序
The mechanism of action of (2S)-3-Cyclopropyl-2,3-dimethylbutan-1-ol is not fully understood. However, it is believed that the compound acts as a chiral auxiliary in organic synthesis, allowing for the formation of chiral compounds with high enantioselectivity. CPDMB may also have other biological activities that are not yet fully understood.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2S)-3-Cyclopropyl-2,3-dimethylbutan-1-ol. However, studies have shown that the compound has low toxicity and is generally well-tolerated in laboratory animals. It is important to note that CPDMB should only be used in laboratory settings and should not be used in human or animal studies without proper safety precautions.
実験室実験の利点と制限
(2S)-3-Cyclopropyl-2,3-dimethylbutan-1-ol has several advantages for use in laboratory experiments. The compound is readily available and can be synthesized using a variety of methods. CPDMB is also a chiral compound, making it a valuable tool for the synthesis of chiral compounds with high enantioselectivity. However, there are also some limitations to using CPDMB in laboratory experiments. The compound is relatively expensive and may not be cost-effective for large-scale experiments. Additionally, the synthesis of CPDMB can be a complex process that requires expertise in organic chemistry.
将来の方向性
There are several future directions for research involving (2S)-3-Cyclopropyl-2,3-dimethylbutan-1-ol. One area of research is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another area of research is the investigation of the biological activities of CPDMB and its potential as a therapeutic agent. Additionally, the use of CPDMB as a chiral auxiliary in the synthesis of new pharmaceuticals and agrochemicals is an area of active research. Overall, (2S)-3-Cyclopropyl-2,3-dimethylbutan-1-ol is a valuable tool for organic synthesis and has many potential applications in scientific research.
合成法
The synthesis of (2S)-3-Cyclopropyl-2,3-dimethylbutan-1-ol can be achieved through a variety of methods. One of the most commonly used methods is the asymmetric hydrogenation of 3-cyclopropyl-2,3-dimethylbutanal using a chiral catalyst. Another method involves the use of chiral auxiliaries to achieve enantioselective synthesis. The synthesis of CPDMB is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.
科学的研究の応用
(2S)-3-Cyclopropyl-2,3-dimethylbutan-1-ol has a wide range of applications in scientific research. It is commonly used as a chiral building block for the synthesis of various pharmaceuticals and agrochemicals. The compound has been used in the synthesis of drugs such as the anti-cancer agent paclitaxel and the anti-inflammatory agent celecoxib. CPDMB has also been used in the synthesis of various natural products and other biologically active compounds.
特性
IUPAC Name |
(2S)-3-cyclopropyl-2,3-dimethylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7(6-10)9(2,3)8-4-5-8/h7-8,10H,4-6H2,1-3H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDVCYKRBTWSLF-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C(C)(C)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-Cyclopropyl-2,3-dimethylbutan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2446966.png)
![8-cyclohexyl-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2446967.png)
![8-(3-Imidazolylpropyl)-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2446969.png)
![1,3,5-Trimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrazole-4-sulfonamide](/img/structure/B2446970.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2446971.png)
